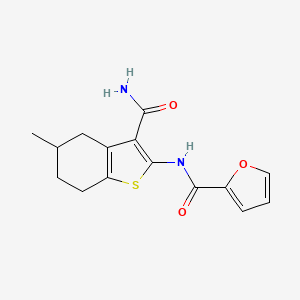![molecular formula C23H22F2N4O B6578248 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide CAS No. 922666-88-4](/img/structure/B6578248.png)
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide (N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide) is a compound that has been studied for its potential to act as an anti-inflammatory agent. This compound has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential applications in the fields of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has been studied for its potential applications in the fields of medicine and biotechnology. It has been found to have anti-inflammatory properties, and has been studied for its potential to treat a variety of conditions, including rheumatoid arthritis and asthma. Additionally, it has been studied for its potential to act as an immunosuppressant, and has been found to be effective in reducing inflammation in animal models of asthma.
Wirkmechanismus
The exact mechanism of action of N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been found to inhibit the production of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has been found to have a variety of biochemical and physiological effects. In animal models of asthma, it has been found to reduce inflammation and improve lung function. Additionally, it has been found to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as inhibit the production of cyclooxygenase-2 (COX-2). Furthermore, it has been found to reduce levels of C-reactive protein (CRP), an indicator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide as a research tool include its ability to reduce inflammation in animal models of asthma, as well as its ability to reduce levels of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2). Additionally, it is a relatively safe compound, with no known adverse effects.
The main limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has a variety of potential applications in the fields of medicine and biotechnology. Future research should focus on further understanding the mechanism of action of this compound, as well as its potential applications in the treatment of a variety of conditions, including rheumatoid arthritis and asthma. Additionally, further research should focus on the development of more effective and stable formulations of this compound for use in laboratory experiments. Finally, future research should focus on the development of novel compounds with similar anti-inflammatory properties, as well as the potential to treat a variety of conditions.
Synthesemethoden
N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide can be synthesized by a two-step method. The first step involves the reaction of 4-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form the desired product. The second step involves the reaction of the product with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form the desired product.
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVDXICMYPCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578169.png)
![1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6578177.png)
![N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B6578185.png)
![2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6578186.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578195.png)


![2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578210.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-diethylacetamide](/img/structure/B6578222.png)
![1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578223.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6578226.png)
![N-tert-butyl-2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6578232.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide](/img/structure/B6578250.png)
![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578268.png)